Nickel acetylacetonate hydrate

描述

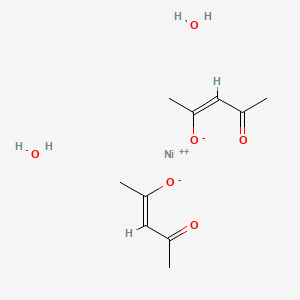

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

nickel(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVXXIIYMWZAGX-VGKOASNMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901047911 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14363-16-7 | |

| Record name | Nickel acetylacetonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Structural Elucidation of Nickel Acetylacetonate Hydrate and Its Derivatives

Precise Synthesis of Nickel Acetylacetonate (B107027) Hydrate (B1144303) Analogues and Modified Ligand Systems

The synthesis of nickel acetylacetonate hydrate and its derivatives can be achieved through various sophisticated methods, each offering unique advantages in terms of control over the product's properties.

Hydrothermal and solvothermal methods are effective techniques for synthesizing nickel(II) acetylacetonate and its derivatives. These processes are conducted in a closed system, such as a Teflon-lined autoclave, at elevated temperatures and pressures. Hydrothermal synthesis, which utilizes water as the solvent, has been employed to create nanostructured nickel hydroxide (B78521) precursors from nickel(II) acetylacetonate. For instance, nanostructured nickel hydroxide can be produced via a hydrothermal method at 120°C for 24 hours. The temperature plays a crucial role in these syntheses, influencing the rate of precursor decomposition, reduction, and the subsequent nucleation and growth of nanoparticles. In solvothermal synthesis, a non-aqueous solvent is used. For example, crystalline nickel oxide (NiO) nanoparticles have been synthesized through a solvothermal reaction using nickel(II) acetylacetonate as the precursor and 2-butanone (B6335102) as the solvent. The controlled variation of reaction time, temperature, and precursor concentration in these methods allows for the tailoring of the final product's characteristics, such as particle size.

| Method | Precursor | Solvent | Temperature | Time | Product |

| Hydrothermal | Ni(acac)₂ | Water with NaOH and hydrazine (B178648) hydrate | ~120°C | 24 hours | Nanostructured nickel hydroxide precursors |

| Solvothermal | Nickel(II) acetylacetonate | 2-butanone | 225°C | >24 hours | Crystalline NiO nanoparticles |

Electrochemical synthesis offers a direct and high-yield route to this compound. This method involves the electrochemical dissolution of a sacrificial nickel metal anode in a solution containing acetylacetone (B45752). For instance, bis(acetylacetonato)diaquanickel(II) monohydrate, [Ni(C₅H₇O₂)₂(H₂O)₂]·H₂O, has been successfully synthesized by dissolving nickel metal in an acetylacetone and ethanol (B145695) solution, followed by direct hydrolysis at 333 K. This approach is advantageous as it often produces high-purity products.

Direct reaction methods are also widely employed. A common laboratory synthesis involves the reaction of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), with acetylacetone in an aqueous or water-alcohol mixture. researchgate.net To drive the reaction to completion, a base is often added to neutralize the H⁺ ions formed. A particularly efficient direct synthesis route utilizes nickel(III) oxyhydroxide (NiO(OH)) reacting with acetylacetone in water. This reaction is exothermic and proceeds quickly, yielding bis(acetylacetonato)nickel(II) dihydrate in high yield without the need for an external buffer. In this process, acetylacetone acts as both a chelating and a reducing agent.

Another direct approach involves first precipitating nickel hydroxide from a soluble nickel salt solution using an alkali like NaOH. The resulting nickel hydroxide precipitate is then reacted with an excess of acetylacetone, often under reflux, to form the this compound. This method can achieve product yields greater than 95%.

Nickel acetylacetonate exists in both anhydrous and hydrated forms, with the level of hydration significantly impacting its structure and properties. The hydrated form, typically the blue-green diaquo complex Ni(acac)₂(H₂O)₂, is a monomer where the nickel(II) center has an octahedral coordination geometry, satisfied by two bidentate acetylacetonate ligands and two water molecules. researchgate.net The anhydrous form, in contrast, is a dark green solid with a trimeric structure, [Ni(acac)₂]₃, where the nickel atoms are bridged by oxygen atoms to achieve octahedral coordination. wikipedia.org

The interconversion between these forms is a key aspect of their chemistry. The hydrated complex can be dehydrated to the anhydrous form through several methods, including azeotropic distillation using a Dean-Stark trap with a solvent like toluene, or by heating under reduced pressure. wikipedia.org For example, heating Ni(acac)₂(H₂O)₂ at 170–210 °C under a pressure of 0.2–0.4 mmHg results in the sublimation of the anhydrous form. Conversely, the anhydrous trimer reacts with water to revert to the hydrated monomeric form.

A significant synthetic challenge is the selective preparation of a specific form, as the presence of water can be critical. For example, in aqueous solutions, the dihydrate is the typically isolated product. chemicalbook.com The level of hydration can also influence the compound's reactivity and effectiveness in certain applications. In some catalytic preparations, the hydrated form has been found to be less effective than anhydrous nickel(II) salts. scribd.com

| Form | Formula | Color | Structure | Dehydration/Hydration Conditions |

| Anhydrous | [Ni(acac)₂]₃ | Dark green | Trimeric | Dehydration of hydrate at 170-210°C under vacuum or via azeotropic distillation. |

| Hydrated | Ni(acac)₂(H₂O)₂ | Blue-green | Monomeric | Reaction of anhydrous form with water. |

The modification of the acetylacetonate ligand provides a powerful strategy for tuning the properties of nickel acetylacetonate complexes. By introducing different functional groups to the β-diketonate backbone, researchers can alter the steric and electronic properties of the resulting complex, which in turn influences its solubility, volatility, and catalytic activity.

One common strategy is the substitution at the methyl groups or the central carbon of the acetylacetonate ligand. For example, using a bulkier β-diketonate ligand like 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) in place of acetylacetonate can lead to the formation of monomeric nickel complexes instead of the trimeric structure of anhydrous Ni(acac)₂. This is due to the steric hindrance from the bulky tert-butyl groups.

Another approach involves the synthesis of mixed-ligand complexes. In this strategy, the water molecules in nickel acetylacetonate dihydrate are replaced by other ligands, such as N-substituted thioureas. These mixed-ligand complexes are typically synthesized by reacting the nickel(II) acetylacetonate dihydrate with the desired ligand in a suitable solvent like ethanol under reflux. The resulting complexes exhibit different physical and chemical properties compared to the parent compound. Furthermore, β-iminoketonate derivatives of nickel(II) have been synthesized, which are stable to air and moisture and soluble in common organic solvents. scribd.com

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. A key focus is the use of safer solvents, with water being the most desirable. The conventional synthesis of nickel acetylacetonate dihydrate from nickel(II) salts and acetylacetone is often carried out in aqueous solutions, aligning with green chemistry goals. guidechem.com The direct reaction of nickel oxyhydroxide with acetylacetone in water is another example of a green synthetic route, as it is a high-yield reaction that avoids the need for organic solvents and buffers.

Energy efficiency is another important aspect of green synthesis. Microwave-assisted synthesis has emerged as a promising technique. For instance, icosahedral nickel nanocrystals have been synthesized from nickel acetylacetonate using microwave irradiation, which can lead to reduced reaction times and energy consumption compared to conventional heating methods. bohrium.comucc.ie

Furthermore, simplifying the synthetic process by reducing the number of steps and minimizing waste is a core principle of green chemistry. A patented method for preparing nickel acetylacetonate involves reacting a soluble nickel salt with an alkali solution to form a nickel hydroxide precipitate, which is then directly reacted with acetylacetone without the intermediate steps of washing and drying the precipitate. google.com This streamlined process improves efficiency and reduces waste.

Advanced Structural Characterization of this compound and Related Complexes

A comprehensive understanding of the structure of this compound and its derivatives is crucial for correlating their structures with their properties and reactivity. A suite of advanced analytical techniques is employed for this purpose.

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of these compounds. For nickel(II) acetylacetonate dihydrate, XRD reveals a well-defined crystalline structure, typically in the orthorhombic system. chemicalbook.com Analysis of the diffraction data allows for the determination of the crystal system, space group, and unit cell parameters.

Spectroscopic methods provide detailed insights into the bonding and electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the coordination of the acetylacetonate ligand to the nickel center by identifying characteristic vibrational bands, such as the C=O and Ni-O stretches.

UV-Vis-NIR Spectroscopy helps in analyzing the electronic structure of the complex and confirming the octahedral coordination of the Ni²⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure of these paramagnetic complexes in the solid state. Solid-state ¹³C and ²H MAS NMR have been used to characterize a series of paramagnetic acetylacetonato nickel(II) complexes, providing information on the local hydrogen bonding network. acs.org Due to the paramagnetic nature of Ni(II), the NMR spectra often exhibit broad peaks and significant shifts, which can be interpreted to understand the electronic structure. magritek.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is employed to study the paramagnetic nature of Ni(II) complexes. The EPR spectra can provide information about the electronic environment of the nickel ion and the zero-field splitting parameters. aip.orgnih.gov

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) , are essential for determining the degree of hydration by measuring the weight loss corresponding to the removal of water molecules upon heating. TGA also provides information on the thermal stability and decomposition temperature of the complex.

| Technique | Information Obtained |

| X-Ray Diffraction (XRD) | Crystal structure, phase purity, unit cell parameters. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. |

| UV-Vis-NIR Spectroscopy | Electronic transitions, coordination geometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, electronic structure, hydrogen bonding. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Electronic environment of Ni(II), zero-field splitting. |

| Thermogravimetric Analysis (TGA) | Degree of hydration, thermal stability, decomposition temperature. |

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Isomerism (e.g., cis/trans, linkage)

In its hydrated form, specifically as nickel(II) acetylacetonate dihydrate, Ni(acac)₂(H₂O)₂, the nickel(II) ion typically adopts an octahedral coordination geometry. The coordination sphere is completed by two bidentate acetylacetonate (acac) ligands and two water molecules. wikipedia.org The acetylacetonate anion acts as a bidentate ligand, coordinating to the nickel center through its two oxygen atoms, forming a stable six-membered chelate ring.

This octahedral arrangement allows for the existence of geometric isomers, namely cis and trans. In the cis isomer, the two coordinated water molecules are adjacent to each other, occupying positions on the same side of the octahedron. In the trans isomer, the water molecules are situated in axial positions, opposite to each other. wikipedia.org While both isomers are possible, the trans isomer is more commonly observed in the solid state for Ni(acac)₂(H₂O)₂.

Detailed crystallographic studies of the trans isomer have revealed a tetragonal distortion of the octahedron. The axial Ni–O bonds to the water molecules are typically longer than the equatorial Ni–O bonds to the acetylacetonate ligands. For instance, in one structural determination, the axial Ni–O bond lengths were reported as 2.100 Å, while the equatorial Ni–O bond lengths were 2.0085 Å and 1.9961 Å. wikipedia.org This elongation of the axial bonds is a common feature in such complexes.

The anhydrous form of nickel(II) acetylacetonate presents a more complex, trimeric structure, [Ni₃(acac)₆]. wikipedia.orgwikiwand.com In this arrangement, the three nickel atoms are nearly collinear. Each pair of nickel atoms is bridged by two μ₂ oxygen atoms from the acetylacetonate ligands, allowing all nickel centers to achieve an octahedral coordination. wikipedia.orgwikiwand.com This trimeric structure is a prime example of how the absence of coordinating solvent molecules like water can lead to intermolecular sharing of ligand oxygen atoms. wikipedia.org

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| trans-Ni(acac)₂(H₂O)₂ | Orthorhombic | - | Ni-O (axial, H₂O): 2.100 Ni-O (equatorial, acac): 2.0085, 1.9961 | wikipedia.org |

| [Ni₂(pip)₂(acac)₄] (pip = piperidine) | Triclinic | P1 | Ni-Ni separation: 3.240 | rsc.org |

| [Ni₂(py)(acac)₄] (py = pyridine) | Monoclinic | P2/c | Ni-Ni separation: 2.891 | rsc.org |

| [Ni₃(acac)₆] | - | - | Average Ni-Ni separation: 2.856 | rsc.org |

Spectroscopic Probes for Understanding Ligand Coordination and Electronic Structure (e.g., EPR, UV-Vis, Advanced NMR)

Spectroscopic techniques are indispensable for probing the electronic structure and ligand coordination environment of paramagnetic complexes like this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Nickel(II) is a d⁸ transition metal ion. In an octahedral field, its electronic configuration is (t₂g)⁶(eg)², resulting in two unpaired electrons in the eg orbitals. This makes the complex paramagnetic and thus EPR active. The EPR spectrum is sensitive to the local symmetry around the Ni(II) ion and the zero-field splitting (ZFS) parameter (D), which arises from the interaction of the electron spin with the crystal field. The magnitude of D relative to the microwave frequency used in the EPR experiment determines the appearance of the spectrum. nih.gov For many Ni(II) complexes, the ZFS is significant, which can lead to broad or complex spectra, but these provide detailed information about the electronic ground state and the symmetry of the coordination sphere. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of nickel(II) acetylacetonate hydrate in the visible region is characterized by d-d transitions. For an octahedral Ni(II) complex, three spin-allowed transitions are expected. These spectra are crucial for confirming the octahedral coordination geometry. The positions and intensities of these absorption bands can be influenced by the solvent, which can alter the coordination sphere. This phenomenon has been used to study the equilibrium between cis and trans isomers in solution. researchgate.net For instance, studies have shown that in solvents like dimethylformamide (DMF), the cis isomer of [Ni(acac)₂(solvent)₂] is favored, stabilized by intramolecular hydrogen bonds, whereas in acetone (B3395972) or pyridine (B92270), the trans isomer predominates. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR of paramagnetic compounds is more complex than for diamagnetic ones, it provides unique insights. In the solid state, ¹³C and ²H Magic Angle Spinning (MAS) NMR have been used to characterize a series of paramagnetic nickel(II) acetylacetonate complexes, including the dihydrate. researchgate.net The large paramagnetic shifts observed for the ligand nuclei are sensitive to the metal-nucleus distance and the nature of the coordination. These shifts are composed of two main contributions: the contact shift, arising from the delocalization of unpaired electron spin density onto the ligand atoms, and the pseudocontact shift, which depends on the magnetic anisotropy of the complex. By analyzing these shifts, detailed information about the molecular and electronic structure can be obtained. researchgate.net For example, ²H MAS NMR has been employed to probe the local hydrogen bonding network in deuterated nickel acetylacetonate dihydrate complexes. researchgate.net

| Technique | System | Key Findings | Reference |

|---|---|---|---|

| UV-Vis | [Ni(acac)₂(solvent)₂] | Spectral patterns differ for cis and trans isomers, allowing for isomer identification in different solvents. | researchgate.net |

| EPR | Ni(II) ions in crystalline lattices | Spectra are sensitive to zero-field splitting (D), which reflects the symmetry of the coordination environment. | nih.gov |

| Solid-State NMR | trans-[Ni(acac)₂(H₂O)₂] | Paramagnetic shifts in ¹³C and ²H spectra provide information on ligand coordination and hydrogen bonding. | researchgate.net |

Investigating Polymorphism and Solvate Chemistry of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, and solvate chemistry, which deals with the incorporation of solvent molecules into the crystal structure, are critical aspects of the solid-state chemistry of nickel acetylacetonate.

While extensive studies on polymorphism of Ni(acac)₂(H₂O)₂ itself are not widely reported, related nickel complexes show a clear tendency to form polymorphs. For instance, a mononuclear nickel(II) acetate (B1210297) complex with 2-pyridineethanol ligands was found to crystallize as two different polymorphs, one triclinic and one monoclinic, from the same solution. researchgate.net These polymorphs have similar molecular geometries but differ in their spatial arrangement within the crystal, leading to different crystal densities. researchgate.net Such findings suggest that this compound and its derivatives may also exhibit polymorphism under specific crystallization conditions, although this area remains less explored.

The study of solvates extends beyond simple hydrates. The water molecules in Ni(acac)₂(H₂O)₂ can be replaced by other coordinating solvents, such as ethanol or pyridine, leading to the formation of different solvatomorphs with distinct crystal structures. wikipedia.org The nature of the incorporated solvent molecule can influence not only the coordination geometry but also the intermolecular interactions, such as hydrogen bonding, which in turn affects the crystal packing.

Supramolecular Assembly and Extended Structures of this compound Complexes

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are evident in the structures of nickel acetylacetonate and its derivatives. These interactions can lead to the formation of higher-order, extended structures.

A prominent example of supramolecular assembly is the trimeric structure of anhydrous nickel(II) acetylacetonate, [Ni₃(acac)₆]. wikipedia.orgwikiwand.com This trimer is formed through the intramolecular sharing of oxygen atoms between adjacent nickel centers, which can be viewed as a self-assembly process driven by the tendency of the nickel(II) ions to achieve a stable, octahedral coordination. The Ni-O-Ni bridges hold the monomeric units together, creating a discrete, multinuclear complex. The average Ni-Ni separation in this trimer has been determined to be 2.856 Å, with an average Ni-O-Ni bridge angle of 85.6°. rsc.org

Furthermore, derivatives of nickel acetylacetonate can form extended one-dimensional, two-dimensional, or three-dimensional structures through various intermolecular forces, including hydrogen bonding and coordination bonds. An example is the complex [NaNi(C₅H₇O₂)₃]n, which contains an anionic tris(acetylacetonato)nickelate(II) unit. researchgate.net In this structure, each sodium cation is surrounded by two [Ni(acac)₃]⁻ anions. The coordination between the sodium ions and the oxygen atoms of the acetylacetonate ligands leads to the formation of linear chains extending along one of the crystallographic axes. researchgate.net This represents a simple yet elegant example of an extended structure built from nickel acetylacetonate-based units. The assembly is guided by the charge balance and coordination preferences of both the nickel and sodium ions.

Catalytic Applications of Nickel Acetylacetonate Hydrate in Advanced Chemical Transformations

Catalysis in Organic Synthesis

As a catalyst, nickel(II) acetylacetonate (B107027) is employed in numerous organic transformations, including polymerization, hydrogenation, and the formation of carbon-carbon bonds. newhavenpharma.com The anhydrous form, often generated in situ from the hydrate (B1144303), is a key precatalyst for producing active nickel(0) species, which are vital for many catalytic cycles.

Cross-Coupling Reactions Facilitated by Nickel Acetylacetonate Hydrate

This compound is a common precatalyst in cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. strem.com These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com While palladium complexes have been extensively developed for these transformations, nickel-based catalysts have gained prominence due to their unique reactivity, lower cost, and particular effectiveness in coupling reactions involving alkyl centers. researchgate.netrsc.org

The mechanisms of nickel-catalyzed cross-coupling reactions are often more complex and varied than their palladium-catalyzed counterparts. researchgate.netrsc.org While the classic catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, nickel catalysis can also proceed through different pathways involving Ni(I)/Ni(III) cycles or radical chain processes. nih.govwikipedia.org

Kumada Coupling: The Kumada coupling, which pairs organic halides with Grignard reagents, was one of the first transition-metal-catalyzed cross-coupling reactions developed, often utilizing nickel catalysts like Ni(acac)₂. mdpi.comwikipedia.orgorganic-chemistry.org Mechanistic investigations suggest that the catalytically active species can be a Ni(I) intermediate, even when starting with a Ni(II) precatalyst. mdpi.comresearchgate.net For instance, studies using well-defined Ni(I) complexes have shown high catalytic efficiency, and spectroscopic analysis (UV/Vis and EPR) of reactions starting with Ni(II) complexes points to the formation of a Ni(I) active species. mdpi.comresearchgate.net However, the mechanism is not universally agreed upon and can be dependent on the specific ligands and reaction conditions, with some studies identifying intermediates consistent with a Ni(II)-Ni(I)-Ni(III) cycle. wikipedia.org In some enantioconvergent Kumada reactions, a radical-chain process is supported, where an organonickel(II) complex is the predominant resting state and a nickel(I) complex acts as the chain-carrying radical. nih.gov

Negishi Coupling: The Negishi reaction couples organozinc reagents with organic halides and is a powerful tool due to its high functional group tolerance. researchgate.netrsc.org Nickel acetylacetonate is an effective precatalyst for these transformations. researchgate.net Mechanistic studies have revealed that, unlike typical palladium-catalyzed cycles, nickel-catalyzed Negishi reactions can follow unconventional pathways. researchgate.netrsc.org Evidence exists for an unanticipated radical chain pathway for certain enantioselective Negishi couplings, where oxidative addition occurs through a bimetallic mechanism. nih.gov In these cases, EPR spectroscopy has shown the reaction to be largely silent, suggesting that Ni(I) organometallic species are not significant intermediates, while diamagnetic arylnickel(II) complexes have been identified as key players. nih.gov

Suzuki-Miyaura Coupling: While less detailed in the provided context, the general principles of nickel catalysis apply. The reaction involves an organoboron reagent and an organic halide. The activation of the Ni(II) precatalyst, often to a Ni(0) species, is a crucial initial step. This can be achieved using reducing agents. acs.org The subsequent catalytic cycle would proceed through oxidative addition of the organic halide to the Ni(0) center, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.

Table 1: Overview of Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophile | Electrophile | Typical Ni Precatalyst | Mechanistic Notes |

| Kumada | Organomagnesium (Grignard) | Aryl/Vinyl/Alkyl Halides | Ni(acac)₂ | Often involves Ni(I) active species; can proceed via radical-chain pathways. mdpi.comnih.govresearchgate.net |

| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halides | Ni(acac)₂ | Can involve radical chain pathways and bimetallic oxidative addition. researchgate.netrsc.orgnih.gov |

| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halides | Ni(acac)₂ | Generally follows a Ni(0)/Ni(II) cycle initiated by reduction of the precatalyst. acs.org |

Catalytic C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net Nickel catalysis has become a prominent area of research in this field due to the metal's low cost and unique reactivity. researchgate.netrsc.org Nickel complexes, often generated from precursors like nickel acetylacetonate, can catalyze the transformation of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov

The mechanisms often involve the cleavage of a C-H bond via oxidative addition to a low-valent nickel center, forming a hydrido-nickel-alkyl intermediate. rsc.org This step can be facilitated by directing groups on the substrate that chelate to the nickel center, bringing it into proximity with the target C-H bond. nih.gov Following C-H activation, the intermediate can undergo various transformations, such as insertion of an alkene or alkyne, followed by reductive elimination to afford the functionalized product. rsc.org Some nickel-catalyzed C-H functionalization reactions have been shown to proceed through a ligand-to-ligand hydrogen transfer (LLHT) mechanism. rsc.org

This compound is a valuable precatalyst for asymmetric and enantioselective reactions when combined with chiral ligands. These transformations are critical for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.

For example, Ni(acac)₂ in the presence of a modified chiral monodentate oxazoline (B21484) ligand has been used for the intermolecular coupling of electron-deficient olefins with strained olefins, yielding good enantioselectivity. researchgate.net Another application is in the nickel-catalyzed asymmetric incorporation of carbon dioxide into bis-1,3-dienes, which, in the presence of a chiral ligand like MeO-MOP, produces cyclic carboxylic acids with high enantioselectivities (90-96% ee). researchgate.net

Nickel catalysis is also effective in enantioselective hydrofunctionalization reactions. A notable example is the enantioselective hydroboration of vinylarenes, which uses a chiral nickel catalyst to produce valuable chiral benzylic boronate esters. organic-chemistry.org Mechanistic studies of these reactions suggest a pathway involving the hydronickelation of the vinylarene to form a benzylic nickel intermediate, which is the rate-limiting and stereochemistry-determining step. organic-chemistry.org This is followed by transmetalation and reductive elimination to yield the chiral product. organic-chemistry.org

Hydrogenation and Dehydrogenation Catalysis

This compound is frequently used as a catalyst or precatalyst in hydrogenation reactions. It can be used to generate highly active nickel(0) catalysts for the selective reduction of olefinic bonds. google.com For instance, anhydrous nickel acetylacetonate is a precursor for synthesizing bis(1,5-cyclooctadiene) nickel(0), a catalyst active for the hydrogenation of unsaturated polymers like styrene-butadiene copolymers under mild conditions. google.com

The catalytic system often involves the reduction of the Ni(II) complex in situ. Studies on multicomponent catalytic systems based on Ni(acac)₂ show that interaction with organoaluminum compounds like diethylaluminum chloride (DEAC) can form Ni(I) complexes and subsequently nickel nanoparticles. mdpi.com These systems can be activated for hydrogenation by proton-donating compounds such as water or alcohols. mdpi.com

In the context of materials science, nickel acetylacetonate has been used as a precursor to form ultrafine metallic nickel nanoparticles in situ within a magnesium hydride (MgH₂) matrix. polyu.edu.hk This composite material shows significantly improved performance for reversible hydrogen storage. The nickel nanoparticles, which transform into Mg₂Ni during cycling, catalyze both the dehydrogenation (hydrogen release) and hydrogenation (hydrogen absorption) of the material. polyu.edu.hk For example, an optimized composite can release 7.03 wt.% H₂ within 8.5 minutes at 300 °C. polyu.edu.hk

Table 2: Selected Hydrogenation Reactions Catalyzed by Ni(acac)₂-Derived Systems

| Substrate | Catalytic System | Product | Key Findings | Ref. |

| 2-Acetylpyridine | Ni-NHC Complex | 1-(pyridin-2-yl)ethan-1-ol | Phenylsilane used as reducing agent; reaction proceeds via a nickel hydride intermediate. | mdpi.com |

| Styrene-butadiene copolymer | Ni(acac)₂ → Ni(COD)₂ | Hydrogenated polymer | Selective reduction of olefinic bonds without affecting aromatic rings. | google.com |

| Magnesium Hydride (MgH₂) | Ni(acac)₂ (in situ reduction) | Mg + H₂ (Dehydrogenation) | Ni nanoparticles catalyze hydrogen release, significantly improving kinetics. | polyu.edu.hk |

Oxidation and Reduction Reactions Catalyzed by this compound

The ability of the nickel center in nickel acetylacetonate to cycle between different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) makes it a competent catalyst for redox reactions.

Oxidation: Simple Ni(II) complexes, including Ni(acac)₂, can catalyze the air oxidation of phosphines. sdu.dk For example, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is oxidized by atmospheric oxygen in the presence of a catalytic amount (5 mol%) of Ni(acac)₂ to yield the corresponding diphosphine dioxide (dppeO₂). sdu.dkresearchgate.net The reaction is proposed to involve the activation of O₂ by a nickel species, although transient Ni(I), Ni(III), or Ni(IV) intermediates were not spectroscopically identified. sdu.dk The catalytic process can be inhibited by the product, which forms an insoluble polymer with the nickel catalyst. sdu.dkresearchgate.net

Reduction: Nickel acetylacetonate itself often acts as a precatalyst that undergoes reduction to form the catalytically active species for other transformations. This reduction is a critical activation step in many catalytic cycles, particularly in cross-coupling and borylation reactions. For instance, diboron (B99234) reagents can efficiently reduce Ni(II) salts like NiCl₂·6H₂O to Ni(0) under protic conditions, a process relevant to catalyst activation. acs.org While Ni(acac)₂ is largely insoluble in methanol (B129727), preventing reaction under those specific conditions, this demonstrates a general pathway for activating Ni(II) precatalysts. acs.org The reduction of Ni(II) to Ni(0) is the entry point into catalytic cycles for reactions like C-H borylation. acs.org

Cycloaddition, Annulation, and Carbonylation Reactions

Nickel acetylacetonate-derived catalysts have demonstrated significant efficacy in mediating ring-forming reactions, including cycloadditions, annulations, and carbonylations. In these transformations, a Ni(II) precatalyst like nickel acetylacetonate is typically reduced in situ to a catalytically active Ni(0) species. This Ni(0) center orchestrates the assembly of cyclic and carbonyl-containing molecules from unsaturated precursors.

In the realm of cycloaddition reactions , nickel catalysts are particularly known for promoting [2+2+2] cycloadditions. For instance, an active Ni(0)/N-heterocyclic carbene (NHC) catalyst, which can be generated in situ from nickel acetylacetonate, effectively catalyzes the cycloaddition of diynes and nitriles to afford pyridines. This methodology has also been extended to the reaction of diynes with carbon dioxide to produce pyrones.

Annulation reactions , which involve the formation of a new ring onto a pre-existing molecule, are also efficiently catalyzed by nickel complexes. Nickel-catalyzed enantioselective [3+2] annulation has been developed for the synthesis of γ-butenolides. Mechanistic studies suggest a pathway involving the oxidative addition of a cyclopropenone to an enone-ligated nickel complex, followed by insertion and reductive elimination. Another key application is the oxidative C–H/N–H annulation of N-heteroaromatic compounds with alkynes, where Ni(0) is proposed as the key catalytic species in the main cycle.

Carbonylation reactions introduce a carbonyl group into an organic substrate, and nickel catalysts have historically played a crucial role. Modern systems using N-heterocyclic carbene (NHC) ligands with nickel precursors can mediate the carbonylation of methyl esters to produce anhydrides with high activity. Operando infrared spectroscopy studies suggest a mechanism where a (IPr)Ni(CO)₃ complex undergoes CO dissociation and oxidative addition of methyl iodide as key steps.

Michael Addition and Related Conjugate Addition Reactions

Nickel acetylacetonate is an effective catalyst for Michael additions, a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of Ni(acac)₂ for this purpose was reported as early as 1979, demonstrating its utility in reacting β-dicarbonyl compounds with a variety of electrophilic acceptors. arkat-usa.org

The catalytic cycle is believed to involve the formation of a nickel enolate intermediate from the nucleophile (e.g., a β-dicarbonyl compound). This nickel enolate then adds to the Michael acceptor. The resulting adduct subsequently undergoes protonolysis to release the product and regenerate the active nickel species. This process allows for the efficient formation of 1,5-dicarbonyl compounds and related structures under relatively mild conditions.

Catalytic systems derived from Ni(acac)₂ have been employed for various donor and acceptor substrates. For example, catalysts derived from Ni(acac)₂ and chiral ligands like (+)-(S)-2-(anilinomethyl)-pyrrolidine have been explored for asymmetric Michael additions, achieving enantiomeric excesses, for instance, in the reaction of nitromethane (B149229) with chalcone. arkat-usa.org The efficiency and selectivity of these reactions are often influenced by the choice of ligands, solvents, and the presence of cocatalysts or additives.

| Michael Donor | Michael Acceptor | Catalyst System | Outcome | Reference |

| β-Dicarbonyl Compounds | Various α,β-unsaturated compounds | Ni(acac)₂ | General applicability for Michael additions | arkat-usa.org |

| Nitromethane | Chalcone | Ni(acac)₂ / (+)-(S)-2-(anilinomethyl)-pyrrolidine | Asymmetric induction, up to 24% ee | arkat-usa.org |

| Acetylacetone (B45752) | Dialkyl azodicarboxylates | Recoverable silica (B1680970) aerogel–ferrihydrite nanocomposite | Reusable catalyst system (related metal catalysis) | arkat-usa.org |

Polymerization and Oligomerization Catalysis

This compound is a key component in Ziegler-Natta type catalytic systems for the polymerization and oligomerization of olefins. mdpi.comwikipedia.org These systems typically involve the combination of a transition metal compound, such as Ni(acac)₂, with an organoaluminum cocatalyst.

Olefin Polymerization and Oligomerization Mechanisms

In the presence of organoaluminum compounds like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC), Ni(acac)₂ forms highly active catalytic systems for ethylene (B1197577) oligomerization. mdpi.com While Ni(acac)₂ or the organoaluminum compounds alone show no catalytic activity, their combination generates the active species. researchgate.net The mechanism is generally believed to proceed via the formation of nickel-hydride or nickel-alkyl species, which act as the active centers. mdpi.com The Cossee-Arlman mechanism, involving the repeated insertion of olefin monomers into the nickel-alkyl bond, is the widely postulated pathway for chain propagation. umn.edu

| Catalyst System | Al/Ni Ratio | Turnover Frequency (TOF) (mol C₂H₄ / mol Ni · h) | Turnover Number (TON) (mol C₂H₄ / mol Ni) |

|---|---|---|---|

| Ni(acac)₂–DEAC | 10 | 15000 | 7500 |

| Ni(acac)₂–DEAC | 50 | 27000 | 13500 |

| Ni(acac)₂–DEAC | 100 | 11000 | 5500 |

| Ni(acac)₂–EASC | 50 | 40000 | 20000 |

Ring-Opening Polymerization and Controlled Radical Polymerization

The catalytic utility of nickel acetylacetonate extends to other important polymerization methods, including Ring-Opening Polymerization (ROP) and as a precursor in Controlled Radical Polymerization (CRP).

Ring-Opening Polymerization (ROP) is a key method for producing biodegradable polymers like polylactic acid (PLA) from cyclic monomers such as lactide. mdpi.com Recently, heterogeneous catalysts incorporating nickel have been developed for this purpose. For example, a composite magnetic material, Ni@CoO@ZIF-67, was synthesized using nickel(II) acetylacetonate as the nickel source. This material proved to be an efficient catalyst for the ROP of L-lactide, with the inclusion of nickel significantly enhancing the catalytic conversion compared to the non-nickel functionalized material. mdpi.com

| Catalyst | Conversion of L-Lactide (%) |

|---|---|

| CoO@ZIF-67 | ~70 |

| Ni₁₀@CoO@ZIF-67 | 90 |

In Controlled Radical Polymerization (CRP) , particularly Atom Transfer Radical Polymerization (ATRP), transition metal complexes are used to establish a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with controlled architectures. acs.org While copper complexes are most common, nickel-based systems are also effective. Ni(acac)₂ serves as an excellent and convenient precursor for generating the necessary Ni(0) species in situ, which can then participate in the catalytic cycle of ATRP or other radical processes. acs.org

Catalytic Prepolymerization of Advanced Monomers

Nickel acetylacetonate-based catalysts are instrumental in the polymerization of fundamental monomers that serve as building blocks for advanced materials. The oligomers and polymers produced, such as polyethylene (B3416737) and polylactic acid, can be considered prepolymers that are further processed or functionalized to create materials with specific properties.

The oligomerization of ethylene, catalyzed by Ni(acac)₂ systems, produces linear alpha-olefins (e.g., 1-butene, 1-hexene). These alpha-olefins are crucial comonomers in the production of linear low-density polyethylene (LLDPE), where their incorporation into the polymer backbone allows for precise control over the material's density and mechanical properties.

Similarly, the ROP of L-lactide catalyzed by nickel-containing materials yields high-molecular-weight polylactic acid. mdpi.com This biodegradable polyester (B1180765) is a leading material for applications in biomedical devices, food packaging, and 3D printing. The ability to control the polymerization process is key to achieving the desired molecular weight and, consequently, the thermal and mechanical properties required for these advanced applications. The use of Ni(acac)₂ as a precursor enables the development of robust catalysts for the synthesis of these important prepolymers.

Electrocatalysis and Photocatalysis Research

Nickel acetylacetonate is a valuable precursor for synthesizing advanced materials used in electrocatalysis and photocatalysis. sigmaaldrich.com Its decomposition under various conditions allows for the formation of nickel-based nanoparticles, oxides, and other composites that exhibit high catalytic activity for important energy-related reactions.

In electrocatalysis , materials derived from Ni(acac)₂ are investigated for reactions such as the oxygen evolution reaction (OER), hydrogen evolution reaction (HER), and CO₂ reduction. sigmaaldrich.comsigmaaldrich.com For example, iron-doped nickel selenide (B1212193) (Ni₁₋ₓFeₓSe₂) nanomaterials, prepared using Ni(acac)₂ as the nickel source, have shown outstanding OER performance in alkaline media. Doping with iron was found to significantly enhance the catalytic activity compared to pure nickel selenide. mdpi.com These materials are promising as cost-effective alternatives to precious metal catalysts like iridium and ruthenium in water electrolyzers.

In photocatalysis , nickel-based catalysts can be activated by light to drive chemical reactions. A notable example is the cleavage of aryl ether C-O bonds, which is relevant to the breakdown of lignin (B12514952). A system using Ni(acac)₂ in conjunction with gold nanoparticles supported on zirconia (Au/ZrO₂) demonstrated efficient photocatalytic cleavage of an α-O-4 lignin model compound under visible light. sciepublish.com The acetylacetonate ligand was proposed to act as an electronic bridge, facilitating the transfer of hot electrons from the illuminated gold nanoparticles to the Ni(II) center, forming the catalytically active Ni(0) sites. sciepublish.com

| Catalyst System | Conversion (%) | Conditions |

|---|---|---|

| Au/ZrO₂ + Ni(acac)₂ | 70 | Visible light, 80°C |

| Au/ZrO₂ + NiCl₂ | 49 | Visible light, 80°C |

| Au/ZrO₂ + Ni(OAc)₂ | 56 | Visible light, 80°C |

| Au/ZrO₂ + Ni(acac)₂ | 0 | No light, 80°C |

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER)

This compound is a widely used precursor for synthesizing highly active electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. sigmaaldrich.com While the compound itself is not typically the active catalyst, it is readily converted into various nickel-based materials, such as oxides, hydroxides, phosphides, and sulfides, which exhibit excellent catalytic performance. sigmaaldrich.comsigmaaldrich.com

For instance, nickel oxide (NiO) nanostructures and thin films, which can be synthesized from this compound via methods like sol-gel and hydrothermal processes, are effective for the OER. sigmaaldrich.com The incorporation of other earth-abundant metals, such as iron, into these nickel-based materials can further enhance catalytic activity by creating bifunctional catalysts that are effective for both HER and OER. Research has shown that the performance of these materials is highly dependent on their composition and structure.

Below is a table summarizing the performance of various nickel-based electrocatalysts, many of which can be synthesized using this compound as a precursor.

Electrochemical Reduction of Small Molecules (e.g., CO2)

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and closing the carbon loop. This compound serves as an effective precursor for catalysts in this domain. sigmaaldrich.com By pyrolyzing the precursor in the presence of a nitrogen-containing ligand and a carbon support, researchers have developed highly dispersed nickel cluster catalysts.

One such catalyst, containing both single-atom and cluster nickel sites, demonstrated exceptional performance for the conversion of CO₂ to carbon monoxide (CO). This material achieved a high partial current density of 61.85 mA cm⁻² and a turnover frequency (TOF) of 7,291 h⁻¹ at -1.2 V vs. RHE. Notably, it exhibited nearly 100% selectivity for CO production and maintained good stability over 10 hours of continuous operation. Another study on a nickel-carbon electrocatalyst reported a high Faradaic efficiency for CO (FECO) of 96% and a partial current density for CO of approximately -17 mA cm⁻² at an applied potential of -1 V vs. RHE. The structure of the derived catalyst plays a crucial role, with single-atom catalysts often favoring CO or methanol production, while nanoparticles tend to produce methane (B114726).

Photocatalytic Systems for Energy Conversion

This compound also plays a role in the development of materials for photocatalytic energy conversion. It can be used as a precursor to create nickel/nickel oxide-embedded graphitic carbon nitride (g-C₃N₄) composites. dntb.gov.ua In one study, nickel acetylacetonate served a dual function: as a source for nickel and nickel oxide nanoparticles and as a pore-forming agent during the thermal polymerization of the g-C₃N₄. dntb.gov.ua The resulting composite material demonstrated enhanced performance in visible-light-driven hydrogen production from water splitting. The presence of the nickel-based nanoparticles acts as a co-catalyst, improving charge separation and providing active sites for the hydrogen evolution reaction. dntb.gov.ua This approach highlights the utility of this compound in designing integrated photocatalytic systems for sustainable fuel generation. dntb.gov.ua

Heterogeneous Catalysis and Supported this compound Systems

In heterogeneous catalysis, this compound is a preferred precursor for creating solid catalysts where the active nickel species are dispersed on a high-surface-area support. This approach enhances catalyst stability, activity, and recyclability.

Design and Synthesis of Supported Nickel Catalysts (e.g., on Carbon, Graphene)

This compound is an excellent starting material for the synthesis of supported nickel catalysts, particularly on carbon-based materials like activated carbon (AC) and reduced graphene oxide (rGO). The incipient wetness impregnation method is commonly used, where the support is treated with a solution of the nickel precursor, followed by drying and reduction.

Research on CO₂ methanation has shown that the choice of support significantly impacts the catalyst's properties and performance. For instance, nickel catalysts supported on rGO exhibit smaller nickel particle sizes (around 5.3 nm) compared to those on carbon nanotubes (8.9 nm) or activated carbon (11.6 nm). This superior dispersion on rGO leads to better catalytic activity and selectivity towards methane. The loading of nickel is also a critical parameter; studies on Ni/rGO catalysts found that a 15 wt% nickel loading achieved the highest CO₂ conversion (51%) under low-temperature and low-pressure conditions. The strong interaction between the nickel nanoparticles and the rGO support is credited with anchoring the active metal and enhancing catalytic performance.

Integration of this compound within Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are highly porous materials that can serve as excellent platforms for catalysis. The acetylacetonate ligand, a core component of this compound, can be integrated into MOFs to tune their catalytic properties. In a notable example, the MOF NU-1000 was modified by introducing acetylacetonate (Acac⁻) ligands. These ligands were installed near the nickel active sites, which were subsequently deposited. This strategic modification of the MOF's secondary coordination sphere had a profound impact on the catalytic selectivity for ethylene dimerization. The unmodified Ni-NU-1000 produced a mixture of C₄, C₆, and C₈ products. In contrast, the Acac⁻-modified catalyst, Ni-Acac-AIM-NU-1000, exhibited quantitative selectivity for C₄ products. Density functional theory calculations confirmed that the presence of the acetylacetonate ligand increased the activation barrier for the C-C coupling step required to form longer-chain olefins, thereby directing the reaction to produce only butenes.

Nanoparticle Catalysis Derived from this compound Precursors

This compound is a premier precursor for the synthesis of catalytically active nickel-containing nanoparticles. Its well-defined chemical structure and thermal decomposition properties allow for precise control over the size, composition, and morphology of the resulting nanoparticles.

Various synthesis methods, including thermal decomposition, solvothermal techniques, and reduction in the presence of co-catalysts, are employed to transform the precursor into nanoparticles of nickel metal (Ni), nickel oxide (NiO), or Ni/NiO composites. sigmaaldrich.com For example, the interaction of Ni(acac)₂ with organoaluminum compounds like diethylaluminum chloride (DEAC) has been shown to generate nickel-containing nanoparticles with average sizes ranging from 3.5 to 6.0 nm. mdpi.com These nanoparticles, deposited on a substrate formed in the reaction system, are highly active for the oligomerization of ethylene. mdpi.com The concentration of the nickel acetylacetonate precursor is a key parameter in controlling the final particle size; lower concentrations tend to favor the formation of smaller, more uniform nanoparticles with a higher number of active catalytic sites. This control is essential for tailoring the catalytic properties of the nanoparticles for specific applications.

Nickel Acetylacetonate Hydrate As a Precursor in Advanced Materials Science

Synthesis of Functional Nanomaterials

The use of nickel acetylacetonate (B107027) hydrate (B1144303) as a precursor is central to the synthesis of various functional nanomaterials. Its molecular structure allows for controlled decomposition, enabling the formation of nanoparticles with specific sizes, shapes, and compositions. This control is crucial for tailoring the material's properties for specific technological applications.

Controlled Fabrication of Nickel Nanoparticles and Nanostructures

The fabrication of nickel nanoparticles and nanostructures from nickel acetylacetonate hydrate is a widely researched area. The precise control over the final product's morphology and crystal structure is achieved by carefully manipulating the synthesis parameters. Solvothermal methods, for instance, utilize the thermal decomposition of nickel acetylacetonate in the presence of various solvents and reducing agents to yield nickel nanoparticles.

The reaction conditions play a critical role in determining the characteristics of the synthesized nickel nanostructures. Key parameters that are often tuned include the reaction temperature, the concentration of the nickel precursor, the type of solvent and reducing agent used, and the reaction time. For example, in the synthesis of nickel nanoparticles using hydrazine (B178648) hydrate as a reducing agent, a temperature of 60°C is often employed to ensure the complete reduction of the nickel salt. Higher concentrations of nickel acetylacetonate can lead to the formation of larger nanoparticles due to increased nucleation and growth rates. The choice of solvent and capping agents also influences the size and stability of the nanoparticles by preventing agglomeration.

| Parameter | Effect on Nanoparticle Characteristics |

| Temperature | Influences the rate of precursor decomposition and particle growth. |

| Precursor Concentration | Higher concentrations can lead to larger nanoparticles. |

| Solvent Type | Affects precursor solubility and nanoparticle dispersion. |

| Reducing Agent | Determines the reduction potential and reaction kinetics. |

| Reaction Time | Can influence the size and shape of the final nanostructures. |

This table provides a general overview of the influence of various synthesis parameters on the characteristics of nickel nanoparticles when using this compound as a precursor.

Preparation of Nickel Oxide and Mixed Metal Oxide Nanostructures

This compound is a versatile precursor for the synthesis of both nickel oxide (NiO) and mixed metal oxide nanostructures. sigmaaldrich.com These materials are of significant interest for applications in catalysis, energy storage, and gas sensors. sigmaaldrich.com The synthesis methods employed are diverse and include sol-gel processes, hydrothermal and solvothermal techniques, and non-isothermal decomposition. sigmaaldrich.com

For the preparation of NiO nanostructures, nickel acetylacetonate is often decomposed at elevated temperatures in the presence of an oxygen source. The morphology and crystallinity of the resulting NiO can be controlled by the reaction conditions. For instance, its use in sol-gel techniques allows for the deposition of thin films of NiO on conductive substrates.

Furthermore, nickel acetylacetonate can be used in combination with other metal acetylacetonates (B15086760) to synthesize mixed metal oxide nanostructures. An example is the formation of nickel aluminate (NiAl₂O₄) spinel thin films through combustion chemical vapor deposition (CVD), where a mixed solution of nickel acetylacetonate and aluminum acetylacetonate is used as the precursor source. mocvd-precursor-encyclopedia.de

Core-Shell Nanostructures and Advanced Nanocomposites

The utility of this compound extends to the fabrication of more complex nanostructures such as core-shell particles and advanced nanocomposites. These materials often exhibit enhanced or novel properties arising from the combination of different materials at the nanoscale.

For example, NiO/C nanocomposites can be synthesized using nickel acetylacetonate as the nickel source. sigmaaldrich.com In a typical synthesis, the precursor is decomposed in the presence of a carbon source to yield a composite material where NiO nanoparticles are embedded within a carbon matrix. This architecture can improve the electrical conductivity and stability of the NiO, which is beneficial for applications in batteries and supercapacitors.

The synthesis of core-shell nanostructures, such as silica-coated nickel (SiO₂/Ni), has also been reported. cranfield.ac.uk In such syntheses, pre-formed silica (B1680970) nanoparticles can be functionalized to facilitate the deposition of a nickel shell derived from the reduction of nickel acetylacetonate on their surface. The thickness of the nickel shell can be controlled by adjusting the reaction parameters, allowing for the fine-tuning of the material's magnetic and catalytic properties. cranfield.ac.uk

High-Entropy Alloy (HEA) Catalyst Development

In the burgeoning field of high-entropy alloy (HEA) catalysts, nickel acetylacetonate serves as a crucial precursor for the nickel component. HEAs are composed of five or more principal elements in near-equimolar ratios, leading to unique structural and catalytic properties. sciopen.com The synthesis of HEA nanoparticles often involves the co-decomposition of multiple metal acetylacetonate precursors, including that of nickel, under reducing conditions.

The acetylacetonate ligands play a role in stabilizing the metal nuclei during formation, which can influence the final morphology of the alloy. The thermal treatment of a mixture of metal acetylacetonates in an inert atmosphere leads to the formation of the alloyed phases. Nickel-based HEAs have shown promise as highly active and selective catalysts for various chemical transformations, such as the semihydrogenation of acetylene. nih.gov The unique atomic arrangement in HEAs can lead to enhanced catalytic performance compared to conventional metal catalysts. nih.gov

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Nickel acetylacetonate is a suitable precursor for vapor deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) due to its volatility and thermal stability. sigmaaldrich.comguidechem.com These methods are employed to grow high-quality, uniform thin films and coatings on various substrates, which is essential for the fabrication of electronic and magnetic devices. sigmaaldrich.com

Growth of Nickel-Containing Thin Films and Coatings

Nickel acetylacetonate has been successfully used as a precursor in both CVD and ALD processes to deposit a range of nickel-containing thin films, including metallic nickel, nickel oxide (NiO), and nickel carbide (Ni₃C). sigmaaldrich.comguidechem.comresearchgate.net

In ALD, the self-limiting nature of the surface reactions allows for precise thickness control at the atomic level. For the deposition of nickel and nickel carbide films, nickel acetylacetonate has been used in combination with primary alcohols as reducing agents. researchgate.net The choice of alcohol can influence the carbon content in the resulting film; for example, the use of methanol (B129727) can lead to metallic nickel films with low carbon content, while propanol (B110389) or ethanol (B145695) can result in the formation of carbon-rich Ni₃C thin films. researchgate.net The deposition temperature is also a critical parameter, affecting the crystalline structure of the film. For instance, with methanol as the reducing agent, the thermally stable cubic phase of nickel can be grown at 300°C, whereas a metastable hexagonal structure may be obtained at lower temperatures. researchgate.net

In CVD, nickel acetylacetonate is thermally decomposed on a heated substrate to form a film. This technique has been employed for the deposition of NiO thin films, which have applications as p-type semiconductors. acs.orgresearchgate.net The growth and properties of the films are dependent on the deposition conditions, such as substrate temperature and the presence of reactive gases.

| Deposition Technique | Film Material | Co-reactant/Reducing Agent | Key Findings |

| ALD | Ni (metallic) | Methanol | Produces electrically conductive, soft ferromagnetic films with low carbon content. researchgate.net |

| ALD | Ni₃C (nickel carbide) | Propanol, Ethanol | Results in the formation of carbon-rich nickel carbide thin films. researchgate.net |

| CVD | NiO (nickel oxide) | Oxygen/Water vapor | Growth of p-type semiconductor thin films. acs.orgresearchgate.net |

| Combustion CVD | NiAl₂O₄ (nickel aluminate) | Flame | Deposition of dense, nodular spinel layers. mocvd-precursor-encyclopedia.de |

This table summarizes the use of nickel acetylacetonate in CVD and ALD for the growth of various nickel-containing thin films, highlighting the role of the co-reactants and key outcomes.

Precursor Design for Stoichiometric Film Formation and Doping

This compound serves as a versatile precursor for the fabrication of nickel-containing thin films with controlled stoichiometry and for the introduction of dopants to modify material properties. Its utility spans various deposition techniques, including sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD). sigmaaldrich.comerfa-sa.comamericanelements.com The chelated structure of the acetylacetonate ligand provides good solubility in organic solvents and thermal stability, which are advantageous for both solution and vapor-phase deposition methods. sigmaaldrich.com

In sol-gel techniques, nickel acetylacetonate is dissolved to create a stable solution that can be used to deposit thin films of nickel oxide (NiO) on conductive substrates. This method has been successfully employed to grow electrochromic NiO thin films. Furthermore, the acetylacetonate precursor route has been utilized in ultrasonic spray pyrolysis (USP) to create uniform, compact, and transparent NiOₓ films. frontiersin.org The choice of solvent and deposition temperature in this process significantly influences the film's morphological, structural, and optoelectronic properties. frontiersin.org

A key aspect of precursor design is the ability to achieve stoichiometric films and introduce dopants. Research has shown that lithium can be successfully incorporated into the NiOₓ lattice when using an acetylacetonate-based precursor in USP, demonstrating its utility for doping applications. frontiersin.org In ALD processes, the thermal stability of nickel acetylacetonate is a critical factor, often requiring the use of highly reactive oxidizing agents like ozone to achieve the desired conformal film growth. acs.org Careful control of deposition parameters, such as temperature and the choice of oxidizing agent, is crucial for producing stoichiometric NiOₓ films. acs.org

| Deposition Technique | Precursor System | Resulting Material | Key Findings |

| Ultrasonic Spray Pyrolysis (USP) | Nickel acetylacetonate in methanol or acetonitrile | Lithium-doped NiOₓ (Li:NiOₓ) | Achieved uniform, p-type conductive films; demonstrated successful Li incorporation into the NiOₓ lattice. frontiersin.org |

| Atomic Layer Deposition (ALD) | Anhydrous nickel acetylacetonate with various oxidizing agents (H₂O, O₃, O₂) | Stoichiometric NiOₓ thin films | The choice of oxidizing agent significantly impacts film properties, with ozone synergy being effective for stoichiometric deposition. acs.org |

| Sol-Gel | Nickel acetylacetonate | Electrochromic NiO thin films | The precursor is suitable for creating stable solutions for the deposition of functional oxide films. |

Role in Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

This compound is a significant precursor in the synthesis of nickel-based metal-organic frameworks (MOFs) and coordination polymers. These materials are noted for their high porosity, large specific surface area, and tunable structures, making them valuable in fields such as catalysis, gas storage, and energy storage. nih.govcd-bioparticles.net

The rational design of nickel-based MOFs involves the careful selection of nickel precursors and organic linkers to build extended crystalline structures. nih.gov Nickel acetylacetonate is a valuable nickel source for these syntheses. For instance, novel pillared nickel-based MOFs have been successfully synthesized for applications like supercapacitors. researchgate.net In one approach, a Ni-MOF with a rod-like morphology was synthesized using a reflux condensation technique, which provides advantageous pathways for electrolyte ion penetration. rsc.org The properties of the resulting MOFs, such as pore size and surface area, can be tuned by adjusting synthesis conditions like temperature. researchgate.net The versatility of nickel acetylacetonate as a precursor allows for its use in various synthetic approaches, including hydrothermal and solvothermal methods, to create a diverse range of Ni-MOF architectures.

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into MOFs after their initial synthesis without altering the underlying framework. rsc.orgnih.gov This technique broadens the functional group scope beyond what is achievable through direct synthesis. nih.gov PSM can involve covalent modification of the organic linkers or coordinative modification at the metal nodes. nih.gov While direct use of this compound in PSM is less common than in initial synthesis, the principles of PSM allow for the incorporation of nickel into existing MOF structures. This can be achieved through methods like metal-ion exchange, where a different metal ion in a pre-formed MOF is swapped with Ni²⁺ ions from a precursor solution. This approach enables the targeted functionalization of MOFs, enhancing their properties for specific applications such as catalysis or selective adsorption. nih.govescholarship.org

Precursor for Magnetic Materials and Single-Molecule Magnets

This compound is a widely used precursor for the synthesis of nickel-based magnetic materials, ranging from nanoparticles to complex single-molecule magnets (SMMs). Nickel is one of the few elements that are ferromagnetic, making its compounds and nanostructures of great interest for magnetic applications. americanelements.com

The thermal decomposition of nickel(II) acetylacetonate is a common and effective method for producing nickel magnetic nanoparticles (MNPs). jchemrev.com This technique allows for good control over particle size and morphology, resulting in shapes such as spherical or shuriken-like nanoparticles. jchemrev.comjmst.org The synthesis is typically carried out in the presence of organic surfactants, such as oleylamine (B85491) or trioctylphosphine, which act as solvents, reducing agents, and capping agents to prevent agglomeration and control growth. jmst.orgnih.gov

By adjusting reaction parameters like the ratio of capping agent to the nickel precursor, the size of the resulting nanoparticles can be precisely controlled. nih.gov This size control is critical as the magnetic properties of nanoparticles are highly size-dependent. For example, researchers have synthesized superparamagnetic Ni nanoparticles with almost zero coercive force by controlling the particle size to be below 20 nm. nih.gov Nickel acetylacetonate is also a precursor for creating NiO/C nanocomposites and other Ni-based nanomaterials through various methods, including solvothermal synthesis and non-isothermal decomposition. sigmaaldrich.com

| Synthesis Method | Precursor System | Capping/Reducing Agent | Resulting Nanoparticle | Key Magnetic Property |

| Thermal Decomposition | Nickel(II) acetylacetonate | Oleylamine | Shuriken-like Ni nanoparticles | Not specified |

| Chemical Reduction | Nickel acetylacetonate | Oleylamine / Trioctylphosphine (TOP) | Size-controlled Ni nanoparticles (<20 nm) | Superparamagnetic (near-zero coercive force) nih.gov |

| Thermal Decomposition | Nickel(II) acetylacetonate | Organic surfactants | Monodisperse spherical MNPs | Size-dependent magnetism jchemrev.com |

The search for new single-molecule magnets (SMMs)—individual molecules that can function as tiny magnets—has extended to various 3d transition metals, including nickel. bohrium.comed.ac.uk These materials are of fundamental interest for potential applications in high-density data storage and quantum computing. The synthesis of SMMs often involves the self-assembly of coordination clusters. ed.ac.uk

While simple nickel salts are common starting materials, the paramagnetic nature of nickel(II) acetylacetonate itself makes it an interesting building block for more complex magnetic structures. A significant breakthrough in this area was the synthesis of a cyclic dodecanuclear nickel complex, [Ni₁₂(chp)₁₂(O₂CMe)₁₂(thf)₆(H₂O)₆], which was the first SMM based on nickel(II) centers. nih.govrsc.org This complex exhibits a high-spin ground state (S=12) and shows resonant quantum tunneling of magnetization. rsc.orgresearchgate.net Detailed magnetic studies of this Ni₁₂ cluster revealed ferromagnetic exchange interactions between the nickel centers. nih.govresearchgate.net The development of such complex structures highlights the potential of using nickel precursors to create sophisticated molecular materials with tailored magnetic properties. researchgate.net

In Depth Coordination Chemistry and Mechanistic Investigations of Nickel Acetylacetonate Hydrate

Ligand Exchange and Substitution Dynamics

The coordination environment of nickel(II) acetylacetonate (B107027) hydrate (B1144303), formally Ni(acac)₂(H₂O)₂, is dynamic, readily undergoing ligand exchange and substitution reactions. These processes are fundamental to its role as a catalyst and precursor. The exchange of the two axial water ligands for other Lewis bases is a common reaction. wikipedia.orgwikipedia.org

Kinetics and Thermodynamics of Ligand Coordination and Exchange

Ligand substitution reactions in octahedral nickel(II) complexes, including the diaquo-acetylacetonate species, are generally understood to proceed via a dissociative interchange (Id) mechanism. ualberta.carsc.org In this pathway, the rate-determining step is the breaking of the bond between the nickel center and the leaving ligand, with the incoming ligand rapidly coordinating to the resulting intermediate. ualberta.calibretexts.org

A key piece of evidence for this mechanism is that the rates of anation (the replacement of a coordinated water molecule by an anion) show little dependence on the identity of the incoming ligand. ualberta.ca Instead, the reaction rates are remarkably similar to the characteristic rate of water exchange on the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. This indicates that the departure of a water molecule is the primary energetic barrier to overcome. ualberta.ca The activation volumes (ΔV‡) for these reactions are typically positive, which is consistent with a dissociative mechanism where the transition state is expanded relative to the ground state. rsc.org

| Entering Ligand (L) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| H₂O (Water Exchange) | 3 x 10⁴ |

| F⁻ | 8 x 10³ |

| HF | 3 x 10³ |

| NH₃ | 5 x 10³ |

| Pyridine (B92270) | 4 x 10³ |

This table illustrates that for a variety of incoming ligands, the rate constants for substitution on the aqueous Ni(II) ion are of the same order of magnitude as the rate of water exchange, supporting a dissociative mechanism.

Influence of Solvent, Anions, and Counterions on Coordination Spheres

The solvent plays a critical role in determining the structure and reactivity of the coordination sphere around the nickel center. When Ni(acac)₂(H₂O)₂ is dissolved in coordinating solvents, the water molecules are typically replaced, forming complexes of the type [Ni(acac)₂(Solvent)₂]. The specific geometry of these adducts—either cis or trans—is highly dependent on the nature of the solvent.

For example, it has been shown that dissolving nickel(II) acetylacetonate in dimethylformamide (DMF) or N-methylformamide results in the formation of the cis isomer. researchgate.net In contrast, using acetone (B3395972) or pyridine as the solvent leads to the formation of the trans isomer. researchgate.net The stabilization of the cis isomer in DMF has been attributed to the formation of intramolecular hydrogen bonds between the acetylacetonate ligand and the coordinated DMF molecule. researchgate.net

Anions and counterions present in the solution can also influence the coordination sphere. Strongly coordinating anions can compete with the solvent or acetylacetonate ligands for a position in the inner coordination sphere, potentially leading to the formation of mixed-ligand complexes. The nature of the counterion can affect ion-pairing in solution, which in turn can influence the kinetics and thermodynamics of ligand exchange processes. nih.gov

Redox Chemistry and Oxidation States of Nickel within Acetylacetonate Complexes

While nickel is most stable in the +2 oxidation state in its acetylacetonate complexes, other oxidation states, including Ni(I), Ni(III), and even Ni(IV), can be accessed and stabilized, often transiently. This redox activity is central to the complex's utility in catalysis.

Characterization of Stabilized Nickel(I), Nickel(III), and Nickel(IV) Species

Nickel(I): Ni(I) species are often implicated as intermediates in catalytic cycles, particularly in Ziegler-type systems for olefin oligomerization. mdpi.com In the reaction of Ni(acac)₂ with organoaluminum compounds like diethylaluminum chloride (DEAC), paramagnetic Ni(I) complexes can be detected by Electron Spin Resonance (ESR) spectroscopy. mdpi.com These species are believed to be involved in the formation of the catalytically active structures but may not participate directly in the main catalytic loop. mdpi.com DFT calculations on related gas-phase cations show that organic ligands can modulate the nickel oxidation state between +1 and +2. acs.orgnih.gov

Nickel(III) and Nickel(IV): High-valent nickel species are less common but can be prepared and characterized, particularly with stabilizing ligand frameworks. Although not involving acetylacetonate directly, studies on organometallic nickel complexes supported by tetradentate N-donor ligands demonstrate the principles of their characterization. The oxidation of a Ni(II) precursor can yield a stable Ni(III) complex. rsc.org These Ni(III) species are paramagnetic and can be characterized by X-ray crystallography, which often shows longer Ni-C and Ni-N bond distances compared to the Ni(II) precursor, and by EPR spectroscopy. rsc.org Further oxidation can lead to the formation of a diamagnetic Ni(IV) species, which can be characterized by ¹H-NMR spectroscopy. rsc.org The accessibility of these higher oxidation states is highly dependent on the stabilizing effect of the surrounding ligands. rsc.org

Electrochemical Characterization of Redox Processes and Potentials

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of nickel acetylacetonate and related complexes. thieme-connect.com These studies reveal the potentials at which electron transfer processes occur, providing thermodynamic insight into the feasibility of accessing different oxidation states.

For organometallic nickel complexes designed to stabilize high oxidation states, quasi-reversible redox events corresponding to the Ni(III)/Ni(II) and Ni(IV)/Ni(III) couples can be observed. rsc.org The formal potentials for these events are highly dependent on the ligand set and solvent. For example, a six-coordinate organometallic Ni(II) complex showed quasi-reversible oxidations at E₁⸝₂ = +0.250 V and E₁⸝₂ = +0.630 V (vs. Fc/Fc⁺), assigned to the Ni(III)/Ni(II) and Ni(IV)/Ni(III) couples, respectively. rsc.org The reduction of Ni(II) to Ni(I) is also a key electrochemical process, with one study on related complexes in aqueous solution showing a reduction wave around -0.5 V to -0.6 V versus Ag/AgCl. researchgate.net

| Redox Couple | Complex Type | E₁⸝₂ (V vs. Fc/Fc⁺) | Reference |

|---|---|---|---|

| Ni(III)/Ni(II) | Organometallic Ni(II) with PyNMe₃ ligand | +0.250 | rsc.org |

| Ni(IV)/Ni(III) | Organometallic Ni(II) with PyNMe₃ ligand | +0.630 | rsc.org |

This table provides examples of redox potentials for high-valent nickel couples, illustrating the data obtained from electrochemical characterization.

Identification and Characterization of Reaction Intermediates and Transient Species

The catalytic activity of nickel acetylacetonate often involves the formation of short-lived intermediates that are not easily isolated. In the catalytic air oxidation of 1,2-ethylenebis(diphenylphosphine) (dppe) by Ni(acac)₂, a transient polymeric complex, trans-[Ni(acac)₂(μ₂-dppe)]ₙ, has been identified. researchgate.net This species is an intermediate that forms before the final product, a complex with the oxidized phosphine (B1218219) ligand, crystallizes. researchgate.net

In reactions involving organoaluminum reagents like triethylaluminum (B1256330) (AlEt₃), the formation of intermediate organo-nickel compounds has been observed. researchgate.net These species can inhibit the reaction rate. In ethylene (B1197577) oligomerization catalysis, the active species are believed to be Ni(II)-H or Ni(II)-C fragments that are deposited on nickel-containing nanoparticles, which themselves are formed from the reaction of Ni(acac)₂ with the organoaluminum cocatalyst. mdpi.com These hydride and alkyl intermediates are the transient species directly involved in the catalytic cycle of olefin insertion and chain growth.

Spectroscopic Probes (e.g., in-situ IR, UV-Vis, EPR) for Mechanistic Insights

The elucidation of catalytic mechanisms involving nickel acetylacetonate hydrate as a precursor relies heavily on advanced spectroscopic techniques. These methods provide real-time information on the electronic structure, coordination environment, and transient intermediates within a catalytic cycle.